molecular formula C15H15F4NO4 B2397561 4-{3-[3-Fluoro-3-(trifluoromethyl)azetidin-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde CAS No. 2094486-61-8

4-{3-[3-Fluoro-3-(trifluoromethyl)azetidin-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde

Cat. No. B2397561
M. Wt: 349.282
InChI Key: PQMXJMAZTSIJFS-UHFFFAOYSA-N
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Description

The compound contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that is characterized by having three fluorine atoms attached to a carbon atom . It also contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom and three carbon atoms. The compound also has a methoxy group (-OCH3) and an aldehyde group (-CHO).


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring, the introduction of the trifluoromethyl group, and the attachment of the methoxy and aldehyde groups. The trifluoromethyl group can be introduced using various methods, such as treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the azetidine ring and the various functional groups. The trifluoromethyl group is known to have a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the trifluoromethyl group is known to lower the basicity of compounds .

Future Directions

The study and application of fluorinated organic compounds is a vibrant field of research in organic chemistry. The unique properties imparted by fluorine atoms make these compounds interesting for a variety of applications, including pharmaceuticals and agrochemicals .

properties

IUPAC Name

4-[3-[3-fluoro-3-(trifluoromethyl)azetidin-1-yl]-3-oxopropoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4NO4/c1-23-12-6-10(7-21)2-3-11(12)24-5-4-13(22)20-8-14(16,9-20)15(17,18)19/h2-3,6-7H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMXJMAZTSIJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCC(=O)N2CC(C2)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[3-Fluoro-3-(trifluoromethyl)azetidin-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde

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